2-amino-4-oxo-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile
Overview
Description
2-amino-4-oxo-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the azabicyclo family, which is known for its significant potential in various fields of scientific research, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-oxo-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile typically involves the treatment of 2-amino-6-aryl-4-(dicyanomethylidene)-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitriles with a solution of sulfuric acid in acetic acid . The reaction with aqueous sulfuric acid results in the formation of 1-(1-amino-2,2-dicyanovinyl)-3-arylcyclopropane-1,2-dicarbonitriles .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the reaction conditions, such as the use of sulfuric acid and acetic acid, makes it feasible for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-oxo-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile undergoes various chemical reactions, including hydrolysis, substitution, and cycloaddition .
Common Reagents and Conditions
Hydrolysis: Typically involves aqueous sulfuric acid.
Cycloaddition: Utilizes malononitrile dimer as a reactant.
Major Products
Scientific Research Applications
2-amino-4-oxo-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-amino-4-oxo-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in multiple biochemical reactions, potentially affecting enzyme activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-6-aryl-4-(dicyanomethylidene)-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitriles
- 2-aminoprop-1-ene-1,1,3-tricarbonitrile
Uniqueness
2-amino-4-oxo-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile stands out due to its bicyclic structure, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
2-amino-4-oxo-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4O/c8-2-6-1-7(6,3-9)5(12)11-4(6)10/h1H2,(H2,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCRDVCMVAGZEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(C1(C(=O)N=C2N)C#N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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